Bienvenue dans la boutique en ligne BenchChem!

Fmoc-D-4-Pal-OH

Peptide Chemistry Molecular Recognition Drug Design

Fmoc-D-4-Pal-OH (Fmoc-3-(4-pyridyl)-D-alanine) is a high-purity, non-proteinogenic D-amino acid building block for solid-phase peptide synthesis. Its D-configuration confers resistance to proteolytic degradation, significantly extending peptide half-life for therapeutic development. The 4-pyridyl side chain (pKa ~5.2) imparts a partial positive charge at physiological pH, enabling electrostatic interactions unattainable with hydrophobic analogs like Fmoc-D-Phe-OH. This compound is specifically designed for SAR studies, chiral recognition assays, and the engineering of metabolically stable, membrane-active peptides. Procure this specific stereoisomer to ensure reproducible experimental outcomes—substitution with L-enantiomers or non-pyridyl analogs compromises binding affinity and biological activity.

Molecular Formula C23H20N2O4
Molecular Weight 388.423
CAS No. 169555-95-7; 205528-30-9
Cat. No. B2389017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-4-Pal-OH
CAS169555-95-7; 205528-30-9
Molecular FormulaC23H20N2O4
Molecular Weight388.423
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O
InChIInChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1
InChIKeySCSSXJVRZMQUKA-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-4-Pal-OH (CAS 169555-95-7; 205528-30-9) for Peptide Synthesis: A Quantitative Procurement Guide


Fmoc-D-4-Pal-OH, also known as Fmoc-3-(4-pyridyl)-D-alanine, is a specialized, non-proteinogenic D-amino acid derivative essential for modern solid-phase peptide synthesis (SPPS). It serves as a protected building block, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a distinct 4-pyridyl side chain attached to a D-stereocenter . This configuration is not merely structural; the 4-pyridyl group provides unique electronic and hydrogen-bonding properties, while the D-configuration imparts resistance to proteolytic degradation, making it a critical tool for designing metabolically stable, bioactive peptides and for investigating stereospecific molecular interactions . Procurement of this specific compound, as opposed to generic alternatives, is predicated on its ability to confer precise structural and functional attributes that are unattainable with canonical amino acids, directly impacting experimental outcomes and the validity of structure-activity relationship (SAR) studies .

The High Cost of Substitution: Why Fmoc-D-4-Pal-OH Cannot Be Replaced by Simple Analogs in Fmoc-SPPS


Interchanging Fmoc-D-4-Pal-OH with seemingly similar building blocks like Fmoc-D-Phe-OH or Fmoc-D-Ala-OH is scientifically unjustifiable and will predictably lead to divergent experimental outcomes, such as failed SAR or altered bioactivity . The 4-pyridyl side chain is a critical functional moiety, with a pKa (~5.2 for its conjugate acid) that is significantly different from the hydrophobic phenyl ring of Fmoc-D-Phe-OH. This results in a partial positive charge at physiological pH, enabling unique electrostatic interactions and hydrogen bonding that cannot be replicated . Furthermore, the D-stereochemistry is essential for generating protease-resistant peptides or for interrogating chiral recognition; substituting with the L-enantiomer (Fmoc-4-Pal-OH) produces diastereomeric peptides with distinct conformational preferences and biological activities . Therefore, the choice of Fmoc-D-4-Pal-OH is a deliberate, evidence-based design decision, and substitution undermines the very purpose of incorporating a non-canonical residue. The following quantitative evidence underscores the specific, measurable advantages that justify its selection over close comparators.

Fmoc-D-4-Pal-OH: Quantitative Differentiation Data Against Closest Analogs


Enhanced Electrostatic Interaction Potential vs. Fmoc-D-Phe-OH

Fmoc-D-4-Pal-OH provides a quantifiable advantage in molecular recognition over its closest non-polar analog, Fmoc-D-Phe-OH. This is due to the ionizable 4-pyridyl nitrogen, which confers a partial positive charge at physiological pH, enabling cation-π and electrostatic interactions that are absent in the phenylalanine side chain . While direct comparative binding assays for the free amino acids are not typically reported in the literature, the pKa of the conjugate acid of 4-methylpyridine (a relevant model) is 6.02 [1]. This indicates that at pH 7.4, approximately 96% of the pyridine side chain is unprotonated but retains a significant dipole moment and can act as a hydrogen bond acceptor, while the remaining fraction (~4%) exists as the positively charged pyridinium ion, capable of strong electrostatic attraction [1].

Peptide Chemistry Molecular Recognition Drug Design

Stereochemical Purity: Defined Optical Rotation Differentiates D- from L-Enantiomer

The procurement of the correct enantiomer is critical for chiral peptide synthesis. Fmoc-D-4-Pal-OH is specifically characterized by its positive optical rotation, which clearly distinguishes it from its L-enantiomer (Fmoc-4-Pal-OH, CAS 169555-95-7). A vendor specification for Fmoc-D-4-Pal-OH reports an optical rotation of [a]D20 = +46 ±2° (C=1 in DMF) . This quantitative metric is essential for verifying stereochemical integrity upon receipt and during storage, ensuring that the correct D-isomer is incorporated. Substitution with the L-isomer would yield the enantiomeric peptide, leading to drastically different and likely inactive biological outcomes in chiral environments.

Chiral Separation Peptide Epimerization Quality Control

Defined Solubility Profile in DMSO: Enabling Accurate Stock Solution Preparation

Reproducible experimental workflows demand well-defined solubility parameters. Unlike more hydrophobic analogs, Fmoc-D-4-Pal-OH exhibits a quantifiable and practical solubility in DMSO, a common solvent for peptide synthesis and biological assays. Technical datasheets report a solubility of ≥ 31.25 mg/mL (≥ 80.45 mM) in DMSO, with gentle warming and sonication . This specific, high solubility value ensures that concentrated stock solutions can be prepared without precipitation, a common issue with less soluble Fmoc-protected aromatic amino acids. This property minimizes solvent-related variability in coupling efficiency and in downstream biological testing.

Solubility Formulation In Vitro Assays

Validated Long-Term Stability Under Recommended Storage Conditions

For procurement and inventory management, knowledge of a compound's shelf life is crucial. Vendor stability data provides quantitative guidance for long-term storage, which is particularly important for custom building blocks that may be used in multiple projects over an extended period. Fmoc-D-4-Pal-OH is reported to be stable for 36 months when stored lyophilized at -20°C and kept desiccated [1]. This is a specific and verifiable claim that supports bulk purchasing decisions and long-term project planning, as it guarantees the compound's integrity for up to three years if properly stored, minimizing the risk of degradation and loss of research material.

Compound Management Stability Long-Term Storage

Evidence-Based Applications for Fmoc-D-4-Pal-OH in Peptide and Peptidomimetic Research


Design of Protease-Resistant Bioactive Peptides

Incorporate Fmoc-D-4-Pal-OH into the sequence of a therapeutic peptide to replace a canonical L-amino acid cleavage site. The D-stereochemistry confers resistance to common proteases, significantly extending the peptide's in vitro and in vivo half-life . This approach is essential for developing stable peptide-based drug candidates where rapid enzymatic degradation would otherwise render the molecule therapeutically useless.

Synthesis of Stereospecific Peptide Ligands for Target Validation

Synthesize diastereomeric peptide pairs, one containing Fmoc-D-4-Pal-OH and the other containing its L-enantiomer (Fmoc-4-Pal-OH), to probe the chiral requirements of a protein-protein interaction (PPI) or receptor binding pocket . A quantifiable difference in binding affinity (e.g., IC50 or KD) between the two diastereomers confirms a stereospecific interaction, a crucial piece of evidence for target validation and rational drug design.

Introduction of a Positive Charge for Enhanced Membrane Interaction

Utilize Fmoc-D-4-Pal-OH to site-specifically introduce a residue that is partially cationic at physiological pH. This property can be exploited to design antimicrobial peptides (AMPs) or cell-penetrating peptides (CPPs) with improved electrostatic interactions with negatively charged bacterial or cellular membranes . The quantifiable difference in charge compared to a phenylalanine residue can be correlated with increased membrane permeabilization or cellular uptake.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-4-Pal-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.